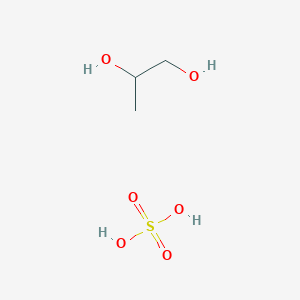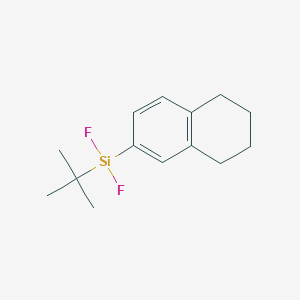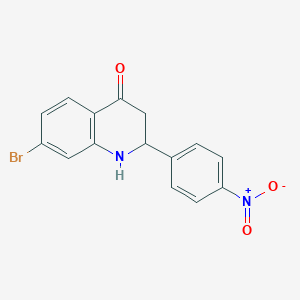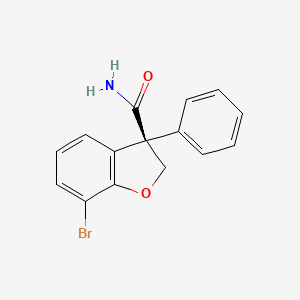
2-(2,5-Dimethylcyclopenta-1,4-dien-1-yl)-4,6-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-Dimethylcyclopenta-1,4-dien-1-yl)-4,6-dimethylaniline is an organic compound characterized by its unique structure, which includes a cyclopentadiene ring substituted with methyl groups and an aniline moiety
Vorbereitungsmethoden
The synthesis of 2-(2,5-Dimethylcyclopenta-1,4-dien-1-yl)-4,6-dimethylaniline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the cyclopentadiene ring: This can be achieved through the Diels-Alder reaction, where a diene and a dienophile react to form the cyclopentadiene ring.
Substitution reactions: Methyl groups are introduced to the cyclopentadiene ring through Friedel-Crafts alkylation.
Coupling with aniline: The final step involves coupling the substituted cyclopentadiene ring with aniline under conditions that promote the formation of the desired product.
Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and specific reaction conditions to enhance efficiency.
Analyse Chemischer Reaktionen
2-(2,5-Dimethylcyclopenta-1,4-dien-1-yl)-4,6-dimethylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the double bonds.
Substitution: Electrophilic substitution reactions can occur on the aniline moiety, where reagents like bromine or nitric acid introduce halogen or nitro groups, respectively.
The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-(2,5-Dimethylcyclopenta-1,4-dien-1-yl)-4,6-dimethylaniline has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Research into its biological activity has shown potential for use in pharmaceuticals, particularly in the development of new drugs.
Medicine: Its derivatives are being studied for their potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Wirkmechanismus
The mechanism by which 2-(2,5-Dimethylcyclopenta-1,4-dien-1-yl)-4,6-dimethylaniline exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the nature of the compound’s interactions with its targets.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 2-(2,5-Dimethylcyclopenta-1,4-dien-1-yl)-4,6-dimethylaniline stands out due to its unique combination of a cyclopentadiene ring and an aniline moiety. Similar compounds include:
2,5-Dimethylcyclopenta-1,4-diene: Lacks the aniline moiety, resulting in different chemical properties and applications.
4,6-Dimethylaniline: Lacks the cyclopentadiene ring, leading to different reactivity and uses.
Cyclopentadiene: A simpler structure without methyl substitutions or aniline, used primarily in basic organic synthesis.
Eigenschaften
CAS-Nummer |
912675-95-7 |
|---|---|
Molekularformel |
C15H19N |
Molekulargewicht |
213.32 g/mol |
IUPAC-Name |
2-(2,5-dimethylcyclopenta-1,4-dien-1-yl)-4,6-dimethylaniline |
InChI |
InChI=1S/C15H19N/c1-9-7-12(4)15(16)13(8-9)14-10(2)5-6-11(14)3/h5,7-8H,6,16H2,1-4H3 |
InChI-Schlüssel |
FCSZWEGUZKERFD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC1)C)C2=CC(=CC(=C2N)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-Oxo-6-phenyl-1,4-dihydropyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12602544.png)
![(2S,4R)-rel-1-[(1R)-4-Methyl-1-[4-(trifluoromethyl)phenyl]pentyl]-2-[4-(trifluoromethyl)phenyl]-4-piperidineacetic acid](/img/structure/B12602567.png)
![2-({3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]prop-2-en-1-yl}oxy)pyridine](/img/structure/B12602573.png)
![1-([1,1'-Biphenyl]-2-yl)-6-bromopyrene](/img/structure/B12602579.png)


![2-{[2-Cyano-2-(ethylsulfanyl)-1-phenylethenyl]oxy}-4-methoxybenzoic acid](/img/structure/B12602595.png)


![(2-Chloropyridin-4-yl)[4-(1-phenylethyl)piperazin-1-yl]methanone](/img/structure/B12602607.png)

![4-[1-(2-Aminophenyl)-2,6-diphenyl-1,4-dihydropyridin-4-yl]phenol](/img/structure/B12602612.png)
![4-[2-[5-chloro-1-(diphenylmethyl)-1H-indol-3-yl]ethoxy]benzoic acid](/img/structure/B12602620.png)
![Pyridine, 4-[(3-methylphenyl)thio]-](/img/structure/B12602629.png)
